2-Methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound classified under the benzamide family. This compound features a methoxy group, a methylphenyl substituent, and a chromenone moiety, contributing to its unique chemical properties and potential biological activities. The compound's structure suggests it may exhibit various pharmacological effects, making it a subject of interest in medicinal chemistry.
The compound can be sourced from various chemical suppliers, including BenchChem and PubChem, which provide detailed specifications and availability for research purposes. The molecular formula for this compound is , with a molecular weight of approximately 385.4 g/mol.
2-Methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can be classified as:
The synthesis of 2-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves several steps:
The synthetic route may be optimized for industrial applications by employing continuous flow reactors and advanced purification techniques to enhance yield and purity.
The molecular structure of 2-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can be represented using various notations:
COc1ccc(C(=O)Nc2ccc3oc(-c4ccccc4C)cc(=O)c3c2)cc1
The structural data indicates that the compound possesses a chromenone backbone, which is known for its diverse biological activities, particularly in medicinal chemistry.
2-Methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with potential therapeutic applications.
The mechanism of action for 2-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves several pathways:
While specific physical properties such as density and boiling point are not readily available, general characteristics include:
Key chemical properties include:
The compound's stability and reactivity profiles are crucial for its application in research and potential therapeutic uses.
The scientific applications of 2-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: